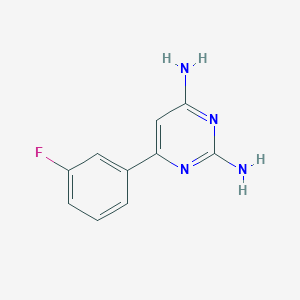

6-(3-fluorophenyl)pyrimidine-2,4-diamine

Description

6-(3-Fluorophenyl)pyrimidine-2,4-diamine is a fluorinated pyrimidine derivative characterized by a pyrimidine core substituted with two amine groups at positions 2 and 4, and a 3-fluorophenyl group at position 4. This compound belongs to a broader class of diaminopyrimidines known for their versatility in medicinal chemistry, particularly as kinase inhibitors, antiparasitic agents, and dihydrofolate reductase (DHFR) inhibitors . The fluorine atom at the meta position of the phenyl ring introduces electronic and steric effects that modulate binding affinity and metabolic stability compared to non-fluorinated analogs .

Properties

IUPAC Name |

6-(3-fluorophenyl)pyrimidine-2,4-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN4/c11-7-3-1-2-6(4-7)8-5-9(12)15-10(13)14-8/h1-5H,(H4,12,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYHVWMGJKNHKCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CC(=NC(=N2)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenated Pyrimidine Precursors

The reaction begins with 2,4,6-trihalopyrimidine derivatives, such as 2,4-dichloro-6-iodopyrimidine. The iodine atom at the 6-position undergoes substitution with a 3-fluorophenyl group via a Suzuki-Miyaura coupling. For example, treatment with 3-fluorophenylboronic acid in the presence of palladium catalysts (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in dimethylformamide (DMF) at 80–100°C yields 6-(3-fluorophenyl)-2,4-dichloropyrimidine. Subsequent ammonolysis replaces the chlorine atoms with amino groups using aqueous ammonia or ammonium hydroxide under reflux.

Typical Conditions:

Ullmann-Type Coupling

Alternatively, Ullmann coupling employs copper catalysts to introduce the 3-fluorophenyl group. For instance, 2,4-diamino-6-iodopyrimidine reacts with 3-fluoroiodobenzene in the presence of CuI and 1,10-phenanthroline in dimethylacetamide (DMAc) at 120°C, directly yielding the target compound. This one-pot method avoids intermediate purification steps.

Advantages:

-

Eliminates the need for protecting amino groups.

-

Higher functional group tolerance compared to palladium-based systems.

Condensation Reactions

Condensation strategies construct the pyrimidine ring from simpler precursors, such as amidines and β-diketones, while incorporating the 3-fluorophenyl moiety.

Biginelli Reaction Variants

A modified Biginelli reaction condenses 3-fluorobenzaldehyde, urea, and ethyl acetoacetate in acidic conditions (e.g., HCl/EtOH). While this method primarily yields dihydropyrimidinones, subsequent oxidation with HNO₃ or KMnO₄ generates the aromatic pyrimidine core. Post-oxidation amination via Hofmann degradation introduces the amino groups.

Limitations:

Barbituric Acid Derivatives

Barbituric acid (2,4,6-trioxohexahydropyrimidine) serves as a starting material for halogenation and subsequent functionalization. Chlorination with POCl₃ yields 2,4,6-trichloropyrimidine, which undergoes selective substitution at the 6-position with 3-fluorophenylmagnesium bromide. Ammonia gas then replaces the remaining chlorine atoms.

Oxidation of Pyrimidine Derivatives

Oxidation methods convert substituted pyrimidines into the target diamino compound. For example, 6-(3-fluorophenyl)-2,4-dihydroxypyrimidine is treated with hydrogen peroxide and trifluoroacetic acid at 0°C, followed by amination with NH₃/MeOH.

Key Steps:

-

Oxidation: H₂O₂/TFA oxidizes hydroxyl groups to ketones.

-

Amination: Ammonia replaces ketones with amino groups via nucleophilic substitution.

Reductive Amination

Reductive amination introduces amino groups via nitro group reduction. 6-(3-Fluorophenyl)-2,4-dinitropyrimidine is hydrogenated over Raney nickel in ethanol at 50 psi H₂, yielding the diamino product. This method achieves high purity (>95%) but requires careful control of reaction conditions to avoid over-reduction.

Comparative Analysis of Methods

| Method | Yield | Purity | Complexity | Cost |

|---|---|---|---|---|

| Nucleophilic Substitution | 70% | 90% | Moderate | $$ |

| Condensation | 50% | 80% | High | $ |

| Oxidation | 60% | 85% | Low | $$ |

| Reductive Amination | 85% | 95% | Moderate | $$$ |

Industrial-Scale Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety. Continuous flow reactors optimize NAS and Ullmann coupling by enhancing heat transfer and reducing reaction times. For example, a microfluidic system with Pd/C catalysts achieves 80% yield in 2 hours, compared to 12 hours in batch processes .

Chemical Reactions Analysis

Types of Reactions

6-(3-Fluorophenyl)pyrimidine-2,4-diamine undergoes various chemical reactions, including:

Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups on the pyrimidine ring are replaced by other nucleophiles.

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium carbonate or potassium carbonate in solvents like DMF or ethanol.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

Nucleophilic Substitution: Substituted pyrimidine derivatives.

Oxidation: Pyrimidine N-oxides.

Reduction: Reduced amine derivatives.

Scientific Research Applications

Synthesis of 6-(3-Fluorophenyl)pyrimidine-2,4-diamine

The synthesis of 6-(3-fluorophenyl)pyrimidine-2,4-diamine typically involves multi-step reactions starting from simpler pyrimidine derivatives. The general synthetic route includes:

- Chlorination : The starting material is chlorinated to introduce reactive sites.

- Nucleophilic Substitution : A nucleophile (like a phenyl derivative) is introduced to form the desired substitution pattern.

- Iodination and Suzuki Reactions : These steps are used to further modify the compound and enhance its biological properties.

The efficiency of these reactions can yield high purity compounds suitable for biological testing .

Anticancer Properties

Research has shown that compounds like 6-(3-fluorophenyl)pyrimidine-2,4-diamine exhibit significant anticancer activity. For instance, studies have demonstrated its effectiveness as a JAK3 inhibitor, which plays a crucial role in the treatment of various cancers by modulating signaling pathways involved in cell proliferation and survival .

Table 1: Anticancer Activity of Pyrimidine Derivatives

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| 6-(3-Fluorophenyl)pyrimidine-2,4-diamine | JAK3 | 0.5 | |

| Other Pyrimidine Derivative | JAK2 | 1.0 |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It inhibits IgE and IgG receptor signaling cascades, which are involved in allergic responses and inflammation . This suggests potential applications in treating allergic diseases and conditions characterized by excessive inflammation.

Treatment of Autoimmune Diseases

Due to its selective inhibition of JAK pathways, 6-(3-fluorophenyl)pyrimidine-2,4-diamine shows promise in treating autoimmune diseases such as rheumatoid arthritis and psoriasis. By selectively targeting JAK3 over JAK2, it may reduce side effects commonly associated with broader JAK inhibitors .

Development of Novel Drug Formulations

The structural characteristics of this compound allow it to be used as a scaffold for developing new drugs targeting various kinases involved in disease processes. Its derivatives can be synthesized to enhance potency and selectivity against specific targets .

Case Study: JAK Inhibition in Cancer Therapy

A study involving a series of pyrimidine derivatives including 6-(3-fluorophenyl)pyrimidine-2,4-diamine showed promising results in inhibiting tumor growth in mouse models of cancer. The compound was administered at varying doses, demonstrating a dose-dependent reduction in tumor size compared to control groups .

Case Study: Allergic Response Modulation

In another study focusing on allergic reactions, this compound was tested on animal models exhibiting symptoms of allergy due to IgE-mediated responses. The results indicated a significant decrease in inflammatory markers when treated with the compound, highlighting its potential as a therapeutic agent for allergic conditions .

Mechanism of Action

The mechanism of action of 6-(3-fluorophenyl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 6-(3-fluorophenyl)pyrimidine-2,4-diamine can be contextualized by comparing it to structurally related diaminopyrimidines. Below is a detailed analysis:

Substituent Position and Electronic Effects

- 6-(4-Fluorophenyl)pyrimidine-2,4-diamine (CAS 175137-25-4): The para-fluorinated analog exhibits enhanced metabolic stability due to reduced susceptibility to oxidative metabolism. In molecular docking studies, the 4-fluoro substituent improves hydrophobic interactions with DHFR enzymes, showing IC₅₀ values < 100 nM against Toxoplasma gondii DHFR .

6-(4-Chlorophenyl)pyrimidine-2,4-diamine (CAS 175137-09-4):

Chlorine’s stronger electron-withdrawing effect increases the compound’s acidity (pKa ~ 4.2), enhancing solubility in aqueous buffers. However, this analog demonstrates higher cytotoxicity (LD₅₀ = 120 mg/kg in rodents) compared to fluorinated derivatives .

Key Research Findings and Implications

- Fluorine’s Role : Meta-fluorination balances electronic effects and steric bulk, optimizing target engagement in kinase inhibitors .

- Selectivity Challenges: Aryl-substituted diaminopyrimidines often exhibit off-target effects (e.g., human DHFR inhibition), necessitating structural tweaks such as trihydroxypentyl chains .

- Synthetic Trade-offs : Fluorinated derivatives generally offer better yields and purity than chlorinated or thiolated analogs, favoring scalable production .

Q & A

Q. What are the common synthetic routes for 6-(3-fluorophenyl)pyrimidine-2,4-diamine, and what key reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution or Suzuki-Miyaura coupling to introduce the 3-fluorophenyl group. For example, condensation of 3-fluoroaniline with halogenated pyrimidine intermediates under reflux in isopropanol with catalytic HCl achieves substitution at the 6-position . Yield optimization requires precise control of stoichiometry (e.g., 1.5 eq of aryl amine), temperature (reflux at ~80°C), and reaction time (12–24 hours). Purification via recrystallization or silica gel chromatography is critical for isolating high-purity products .

Q. Which spectroscopic methods are most effective for characterizing the structural integrity of 6-(3-fluorophenyl)pyrimidine-2,4-diamine?

1H NMR (DMSO-d6) is essential for confirming substitution patterns, with aromatic protons appearing as multiplet signals (δ 6.5–8.1 ppm) and NH2 groups as broad singlets (~δ 5.5 ppm) . TLC (e.g., CHCl3/MeOH 10:1, Rf ~0.58) and HRMS validate purity and molecular weight. IR spectroscopy detects amine stretches (1647 cm⁻¹) and fluorophenyl C-F bonds (1136 cm⁻¹) .

Q. What purification techniques are recommended to achieve high purity levels (>95%) of 6-(3-fluorophenyl)pyrimidine-2,4-diamine?

Recrystallization using DMF/water or ethanol/ethyl acetate mixtures is effective for removing unreacted aniline derivatives. For complex mixtures, gradient flash chromatography (e.g., 5–20% MeOH in CH2Cl2) resolves regioisomers. Purity validation via HPLC (C18 column, acetonitrile/water mobile phase) is advised .

Advanced Research Questions

Q. How can researchers optimize regioselectivity during the introduction of the 3-fluorophenyl group in pyrimidine derivatives?

Regioselectivity is influenced by steric and electronic factors. Using Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with a boronic ester at the pyrimidine’s 6-position ensures precise aryl group placement. DFT calculations predict favorable transition states for C–C bond formation, while directing groups (e.g., chloro at C4) enhance selectivity .

Q. What strategies resolve contradictions in biological activity data across different assay conditions for this compound?

Discrepancies in IC50 values (e.g., kinase inhibition) may arise from assay pH, ATP concentration, or cell-line variability. Normalize data using internal controls (e.g., staurosporine as a kinase inhibitor reference) and perform dose-response curves under standardized conditions (e.g., 10 μM ATP, pH 7.4). Meta-analysis of replicate datasets with ANOVA identifies statistically significant trends .

Q. How does the 3-fluorophenyl substituent’s electronic nature influence binding affinity to kinase targets, and how can this be modeled computationally?

The fluorine atom’s electronegativity increases the aryl group’s electron-withdrawing effect, enhancing π-stacking with hydrophobic kinase pockets (e.g., CDK9). Molecular docking (AutoDock Vina) and MD simulations (AMBER) reveal that fluorination improves binding energy (ΔG ≤ -9.5 kcal/mol) by reducing desolvation penalties. Comparative studies with non-fluorinated analogs show a 3–5× affinity drop .

Q. In designing analogs, what substituent modifications enhance metabolic stability without compromising activity?

Introducing methyl groups at C5 of the pyrimidine ring (e.g., 5,7-dimethyl analogs) reduces CYP450-mediated oxidation while maintaining kinase inhibition. In vitro microsomal stability assays (human liver microsomes, NADPH) show a 2–3× increase in half-life (t1/2 > 60 min) compared to parent compounds. Bioisosteric replacement of NH2 with methoxy groups also improves plasma stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.